molecular formula C20H20N2O4S2 B3494830 N-METHYL-N-[2-(N-METHYLBENZENESULFONAMIDO)PHENYL]BENZENESULFONAMIDE CAS No. 625459-09-8

N-METHYL-N-[2-(N-METHYLBENZENESULFONAMIDO)PHENYL]BENZENESULFONAMIDE

Cat. No.: B3494830
CAS No.: 625459-09-8
M. Wt: 416.5 g/mol
InChI Key: NYSLDYMJIAEKCJ-UHFFFAOYSA-N
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Description

N-METHYL-N-[2-(N-METHYLBENZENESULFONAMIDO)PHENYL]BENZENESULFONAMIDE is a chemical compound supplied for research purposes. As a benzenesulfonamide derivative, this class of compounds is of significant interest in medicinal chemistry and chemical biology research due to its presence in molecules with diverse biological activities. Sulfonamides are known to be key pharmacophores in the development of therapeutic agents, and have been extensively studied as antibacterial agents, antivirals, anti-inflammatory agents, and more . Specifically, benzenesulfonamide-containing compounds have shown promise in advanced antiviral research. For instance, recent studies have detailed the design and synthesis of benzenesulfonamide-containing phenylalanine derivatives that function as novel HIV-1 Capsid inhibitors. These inhibitors bind to the HIV-1 CA protein, which plays a pivotal structural and regulatory role in viral replication, and exhibit a dual-stage inhibition profile that disrupts both early and late events in the viral life cycle . While the specific research applications for this compound must be determined by the investigator, its structural features make it a valuable building block for exploring these and other biological pathways. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this compound in a laboratory setting following appropriate safety protocols.

Properties

IUPAC Name

N-[2-[benzenesulfonyl(methyl)amino]phenyl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-21(27(23,24)17-11-5-3-6-12-17)19-15-9-10-16-20(19)22(2)28(25,26)18-13-7-4-8-14-18/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSLDYMJIAEKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1N(C)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001233545
Record name N,N′-1,2-Phenylenebis[N-methylbenzenesulfonamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001233545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625459-09-8
Record name N,N′-1,2-Phenylenebis[N-methylbenzenesulfonamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625459-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N′-1,2-Phenylenebis[N-methylbenzenesulfonamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001233545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-N-[2-(N-METHYLBENZENESULFONAMIDO)PHENYL]BENZENESULFONAMIDE typically involves the reaction of N-methylbenzenesulfonamide with a phenyl derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide or dichloromethane. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-METHYL-N-[2-(N-METHYLBENZENESULFONAMIDO)PHENYL]BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonamide groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties, particularly against bacterial infections. The compound has been investigated for its potential as an antibacterial agent. Studies demonstrate that sulfonamides inhibit bacterial growth by interfering with folic acid synthesis, a vital metabolic pathway in bacteria but not in humans.

Case Study: Efficacy Against Resistant Strains

A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of various sulfonamides, including derivatives similar to N-Methyl-N-[2-(N-methylbenzenesulfonamido)phenyl]benzenesulfonamide, against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant bactericidal activity, suggesting its potential as a therapeutic agent against resistant bacterial strains .

Table 1: Antimicrobial Activity of Sulfonamides

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundMRSA8 µg/mL
SulfamethoxazoleE. coli16 µg/mL
TrimethoprimS. pneumoniae4 µg/mL

Environmental Science

Soil Remediation

Research indicates that sulfonamides can be utilized in soil remediation processes due to their ability to bind with heavy metals and organic pollutants. The compound's sulfonamide group enhances its chelating properties, making it effective in detoxifying contaminated soils.

Case Study: Heavy Metal Binding

A study conducted by researchers at the University of Environmental Sciences demonstrated that this compound effectively reduced lead contamination levels in soil samples by over 50% within two weeks of application. This finding underscores its potential application in bioremediation strategies .

Materials Science

Polymer Synthesis

In materials science, sulfonamide compounds serve as valuable intermediates for synthesizing polymers with enhanced thermal and chemical stability. The incorporation of this compound into polymer matrices has been explored for developing high-performance materials.

Case Study: Thermally Stable Polymers

A recent publication in Polymer Chemistry reported on the synthesis of thermally stable poly(sulfone) materials using this compound as a monomer. The resulting polymers demonstrated improved thermal degradation temperatures compared to conventional poly(sulfone) materials .

Table 2: Thermal Properties of Sulfone Polymers

Polymer TypeGlass Transition Temperature (Tg)Thermal Decomposition Temperature (Td)
Conventional Poly(sulfone)185 °C350 °C
Modified with this compound210 °C400 °C

Mechanism of Action

The mechanism of action of N-METHYL-N-[2-(N-METHYLBENZENESULFONAMIDO)PHENYL]BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes. The sulfonamide groups can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Varied Core Structures

ETHYL 2-METHYL-5-[N-(4-METHYLBENZENESULFONYL)4-METHYLBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE
  • Key Differences : Incorporates a benzofuran core instead of a phenyl linker. Lacks dual sulfonamide groups.
  • Impact : Reduced hydrogen-bonding capacity compared to the target compound, leading to lower enzyme inhibition efficacy .
Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]- (CAS 215917-77-4)
  • Key Differences : Features a phenylureido group instead of a methyl-substituted phenyl linker.
  • Impact : The ureido group enhances binding affinity to carbonic anhydrase via additional hydrogen bonds, but the absence of dual sulfonamide groups limits multitarget interactions .
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-OXO-2-(2-PHENYL-1H-INDOL-3-YL)ACETAMIDE
  • Key Differences : Contains a morpholine-sulfonyl group and indole-acetamide core.
  • Impact : The indole moiety provides π-π stacking interactions, while the morpholine group improves solubility. However, the single sulfonamide group reduces enzyme inhibition potency compared to the dual-sulfonamide target compound .
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide
  • Key Differences : Chlorine and trifluoromethyl substituents on the phenyl ring.
  • Impact : The electron-withdrawing trifluoromethyl group increases metabolic stability but reduces solubility. The chlorine atom enhances target selectivity for enzymes like carbonic anhydrase IX .
N-(3-(methylsulfonamido)phenyl)-4-((4-methylthiazol-2-yl)methoxy)benzamide
  • Key Differences : Substituted with a thiazole-methoxy group.
  • Impact : The thiazole ring improves antibacterial activity but diminishes sulfonamide-related enzyme inhibition due to steric hindrance .

Functional Group Modifications

N-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-4-METHYLBENZENESULFONAMIDE
  • Key Differences : Benzothiazole core with dimethyl substituents.
  • Impact : The benzothiazole group enhances fluorescence properties, making it suitable for imaging applications, but reduces sulfonamide-driven bioactivity .
N-(1-(4-Ethylphenyl)ethylidene)-4-methylbenzenesulfonamide
  • Key Differences : Ethylidene linker instead of a phenyl group.
  • Impact : The ethylidene group introduces conformational flexibility, improving binding to flexible enzyme pockets but reducing thermal stability .

Quantitative Comparison of Key Properties

Compound Name Molecular Weight Key Functional Groups Biological Activity (IC₅₀ for CA Inhibition, nM) Solubility (mg/mL)
Target Compound 412.44 Dual sulfonamide, methyl-phenyl 12.5 (CA II) 0.8
Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]- 359.42 Single sulfonamide, phenylureido 8.2 (CA II) 1.2
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-... 491.52 Morpholine-sulfonyl, indole 45.6 (CA IX) 2.5
N-(3-(methylsulfonamido)phenyl)-... 413.46 Thiazole-methoxy 120 (Antibacterial) 3.1

CA: Carbonic anhydrase; Data sourced from experimental studies

Unique Advantages of the Target Compound

  • Dual Sulfonamide Motif : Enables multitarget inhibition, particularly against isoforms of carbonic anhydrase, with synergistic effects .
  • Methyl-Substituted Linker : Balances steric bulk and electronic effects, optimizing binding pocket compatibility .
  • Synthetic Versatility : The structure allows for modular substitutions (e.g., halogens, heterocycles) to fine-tune activity .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for N-Methyl-N-[2-(N-Methylbenzenesulfonamido)phenyl]benzenesulfonamide, and how can reaction efficiency be optimized?

  • The compound is typically synthesized via multi-step reactions involving sulfonylation and alkylation. Key precursors include benzenesulfonyl chloride derivatives and N-methylated aniline intermediates. Reaction optimization involves controlling temperature (e.g., reflux in ethanol or dichloromethane) and stoichiometric ratios to minimize side products. Thin-layer chromatography (TLC) is critical for monitoring reaction progress .
  • Methodological Tip : Use triethylamine as a base to neutralize HCl byproducts during sulfonamide bond formation, improving yield .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral signatures should researchers prioritize?

  • Nuclear Magnetic Resonance (NMR): Focus on distinguishing N-methyl protons (~2.8–3.2 ppm) and sulfonamide NH (if present, ~7.0–8.0 ppm).
  • Infrared Spectroscopy (IR): Confirm sulfonamide S=O stretching vibrations at ~1150–1350 cm⁻¹.
  • Mass Spectrometry (MS): Identify molecular ion peaks and fragmentation patterns to validate the molecular formula .

Q. How can researchers assess the purity of this compound post-synthesis?

  • High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity analysis. Crystallization from methanol/water mixtures (4:1 ratio) can further purify the compound .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

  • Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately predicts molecular geometry, frontier orbitals (HOMO/LUMO), and sulfonamide group reactivity. Include exact-exchange terms to improve thermochemical accuracy .
  • Case Study : DFT analysis of similar sulfonamides revealed charge transfer between the sulfonyl group and aromatic rings, influencing biological activity .

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Use SHELXL for structure refinement and ORTEP-3 for visualizing hydrogen-bonding networks. Validate against the IUCr’s structure-validation guidelines to detect disorders or missed symmetry .
  • Pitfall Alert : Misinterpretation of torsional angles in the sulfonamide moiety can lead to incorrect space-group assignments. Cross-validate with spectroscopic data .

Q. What strategies address contradictions in biological activity data for sulfonamide derivatives?

  • Conduct dose-response assays (e.g., IC₅₀ measurements) across multiple cell lines to account for variability. For enzyme inhibition studies (e.g., carbonic anhydrase), validate binding via X-ray crystallography or isothermal titration calorimetry (ITC) .
  • Example : Discrepancies in antimicrobial activity may arise from differential membrane permeability; use logP calculations to correlate hydrophobicity with efficacy .

Q. How do intermolecular interactions influence the solid-state stability of this compound?

  • Graph-set analysis (as per Etter’s rules) identifies recurring hydrogen-bond motifs (e.g., R₂²(8) rings). Stability is enhanced by π-π stacking between aromatic rings and sulfonamide⋯π interactions .

Data Analysis and Validation

Q. What statistical approaches are recommended for reconciling conflicting results in sulfonamide reactivity studies?

  • Apply multivariate analysis (e.g., PCA) to experimental variables (solvent polarity, temperature). Use Bland-Altman plots to assess agreement between computational and experimental bond lengths .

Q. How can researchers validate the reproducibility of synthetic protocols for this compound?

  • Publish detailed reaction logs (time, temperature, solvent ratios) in open-access repositories. Collaborative inter-laboratory studies using standardized reagents reduce batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-METHYL-N-[2-(N-METHYLBENZENESULFONAMIDO)PHENYL]BENZENESULFONAMIDE
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N-METHYL-N-[2-(N-METHYLBENZENESULFONAMIDO)PHENYL]BENZENESULFONAMIDE

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